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Introduction

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule

inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of

rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell

proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers

makes it a key target for therapeutic intervention. XL765 acts as an ATP-competitive inhibitor of

all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes, leading to the

suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth.[1]

[2] These application notes provide detailed protocols for the use of XL765 in cell culture

experiments to assess its biological effects.

Mechanism of Action
XL765 exerts its anti-cancer effects by blocking the catalytic activity of PI3K and mTOR

kinases. This inhibition prevents the phosphorylation of key downstream effectors. Specifically,

inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of AKT.

Concurrently, inhibition of mTORC1 and mTORC2 disrupts the phosphorylation of critical

proteins involved in protein synthesis and cell cycle progression, such as S6 ribosomal protein
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(S6), 4E-binding protein 1 (4E-BP1), and AKT.[3] The dual inhibition of both PI3K and mTOR

can lead to a more potent anti-proliferative and pro-apoptotic effect compared to selective

inhibitors of either kinase alone.

Data Presentation
XL765 Inhibitory Activity (IC50)

Target IC50 (nM)

PI3Kα 39

PI3Kβ 113

PI3Kγ 9

PI3Kδ 43

mTOR 157

DNA-PK 150

Table 1: In vitro inhibitory concentrations (IC50) of XL765 against PI3K isoforms, mTOR, and

DNA-PK.[1][3]

XL765 Cellular Proliferation (IC50)
Cell Line Cancer Type IC50 (nM)

MCF7 Breast Adenocarcinoma 1,070

PC-3 Prostate Adenocarcinoma 1,840

Table 2: Cell proliferation IC50 values for XL765 in selected cancer cell lines as determined by

BrdU incorporation assay.[2] Note: The anti-proliferative potency of XL765 can be influenced by

the specific genetic background of the cancer cell lines.
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Caption: PI3K/mTOR signaling pathway and points of inhibition by XL765.

Experimental Protocols
Preparation of XL765 Stock Solution
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Materials:

XL765 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Prepare a 10 mM stock solution of XL765 by dissolving the appropriate amount of powder in

DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.70 mg of XL765
(MW: 270.29 g/mol ) in 1 ml of DMSO.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Culture and Treatment with XL765
Materials:

Cancer cell lines of interest (e.g., MCF7, PC-3, A549)

Appropriate cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Sterile cell culture plates or flasks

XL765 stock solution (10 mM in DMSO)
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Protocol:

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Seed cells in culture plates at the desired density and allow them to adhere overnight.

On the following day, prepare the desired concentrations of XL765 by diluting the 10 mM

stock solution in fresh culture medium. The final DMSO concentration in the medium should

be kept constant across all treatments, typically ≤ 0.1%, to avoid solvent-induced toxicity.

Remove the old medium from the cells and replace it with the medium containing the various

concentrations of XL765 or vehicle control (medium with the same final concentration of

DMSO).

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
Materials:

Cells cultured in a 96-well plate

XL765-containing medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

DMSO or solubilization buffer

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

Treat the cells with a serial dilution of XL765 for the desired time period (e.g., 72 hours).
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After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours

at 37°C.

Carefully remove the medium and add 100 µl of DMSO or solubilization buffer to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of PI3K/mTOR Pathway
Materials:

Cells cultured in 6-well plates or 10 cm dishes

XL765-containing medium

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236),

anti-S6, anti-LC3B, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Seed cells and treat with XL765 as described in Protocol 2.

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:

Cells cultured in 6-well plates

XL765-containing medium

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells and treat with XL765 for the desired time.

Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize

with serum-containing medium.

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of

1 x 10^6 cells/ml.

Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cells.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µl of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Autophagy Assay (LC3-II Western Blot)
Materials:

Same as for Western Blot Analysis

Chloroquine (optional, to block lysosomal degradation)

Protocol:

Follow the Western Blot protocol (Protocol 4).

To assess autophagic flux, treat cells with XL765 in the presence or absence of a lysosomal

inhibitor like chloroquine (typically 50 µM, added for the last 4-6 hours of XL765 treatment).

Probe the Western blot membrane with an antibody against LC3B. Autophagy induction is

indicated by an increase in the lipidated form, LC3-II (a band at ~14-16 kDa), relative to the

cytosolic form, LC3-I (~18 kDa). An accumulation of LC3-II in the presence of chloroquine

compared to XL765 alone indicates an increase in autophagic flux.

Experimental Workflow Diagram
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Caption: General experimental workflow for evaluating the effects of XL765.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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